

The Versatile Crosslinker: A Technical Guide to Boc-NH-PEG2-CH2CH2COOH

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Compound of Interest

Compound Name: Boc-NH-PEG2-CH2CH2COOH

Cat. No.: B1681245

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For Researchers, Scientists, and Drug Development Professionals

Boc-NH-PEG2-CH2CH2COOH, a heterobifunctional crosslinker, is a pivotal tool in modern drug development and bioconjugation. Its unique structure, featuring a Boc-protected amine, a flexible di-ethylene glycol (PEG2) spacer, and a terminal carboxylic acid, offers a versatile platform for the synthesis of complex biomolecules. This guide provides an in-depth look at its applications, supported by experimental data and protocols, to empower researchers in their pursuit of novel therapeutics.

Core Applications and Chemical Properties

This crosslinker is prominently used in three key areas of pharmaceutical research:

- **Proteolysis Targeting Chimeras (PROTACs):** As a linker, it connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand, facilitating the targeted degradation of pathogenic proteins.^{[1][2]} The PEG2 spacer enhances the solubility and permeability of the resulting PROTAC molecule.^[1]
- **Antibody-Drug Conjugates (ADCs):** It serves to attach potent cytotoxic payloads to monoclonal antibodies, enabling targeted delivery to cancer cells. The hydrophilic nature of the PEG linker can improve the pharmacokinetic profile of the ADC.
- **Peptide Synthesis:** It is utilized as an intermediate in the synthesis of therapeutic peptides, most notably as a side chain component in the GLP-1 receptor agonist, Semaglutide.

Chemical Properties:

Property	Value	Reference
CAS Number	1365655-91-9	[1]
Molecular Formula	C ₁₂ H ₂₃ NO ₆	[1]
Molecular Weight	277.31 g/mol	[1]
Appearance	Colorless to light yellow liquid	[1]
Purity	Typically ≥95%	
Solubility	Soluble in DMSO	[1]

Experimental Protocols

Detailed methodologies are crucial for the successful application of **Boc-NH-PEG2-CH₂CH₂COOH**. Below are representative protocols for its use in PROTAC and ADC synthesis.

PROTAC Synthesis: A General Two-Step Approach

This protocol outlines the synthesis of a PROTAC where the carboxylic acid end of the linker is first coupled to a protein of interest (POI) ligand, followed by deprotection of the Boc group and coupling to an E3 ligase ligand.

Step 1: Coupling of Linker to POI Ligand

- **Activation of Carboxylic Acid:** Dissolve **Boc-NH-PEG2-CH₂CH₂COOH** (1.2 equivalents) and a coupling agent such as HATU (1.2 equivalents) in an anhydrous aprotic solvent like DMF.
- **Amine Coupling:** Add the POI ligand (containing a primary or secondary amine, 1.0 equivalent) and a non-nucleophilic base such as DIPEA (2.5 equivalents) to the reaction mixture.
- **Reaction Monitoring:** Stir the reaction at room temperature and monitor its progress by LC-MS.

- **Work-up and Purification:** Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to yield the Boc-protected POI-linker conjugate.

Step 2: Coupling of POI-Linker to E3 Ligase Ligand

- **Boc Deprotection:** Dissolve the Boc-protected POI-linker conjugate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (typically 20-50% v/v). Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS). The solvent and excess TFA are removed under reduced pressure.
- **Coupling to E3 Ligase Ligand:** The deprotected POI-linker (now with a free amine) is dissolved in anhydrous DMF. In a separate flask, the E3 ligase ligand (containing a carboxylic acid, 1.0 equivalent) is activated with a coupling agent (e.g., HATU, 1.0 equivalent) and a base (e.g., DIPEA, 2.0 equivalents). The activated E3 ligase ligand solution is then added to the POI-linker solution.
- **Final PROTAC Formation:** The reaction is stirred at room temperature and monitored by LC-MS. Upon completion, the final PROTAC is purified by preparative HPLC.

ADC Synthesis: A General Protocol

This protocol describes the conjugation of a drug-linker construct, synthesized using **Boc-NH-PEG2-CH₂CH₂COOH**, to a monoclonal antibody.

Step 1: Synthesis of Drug-Linker Construct

- Follow the procedure for PROTAC synthesis (Step 1) to couple the cytotoxic drug (containing a primary or secondary amine) to the carboxylic acid of **Boc-NH-PEG2-CH₂CH₂COOH**.
- Deprotect the Boc group as described in PROTAC synthesis (Step 2).
- The resulting amine-functionalized drug-linker can then be further modified to introduce a reactive group for antibody conjugation (e.g., maleimide).

Step 2: Antibody Conjugation

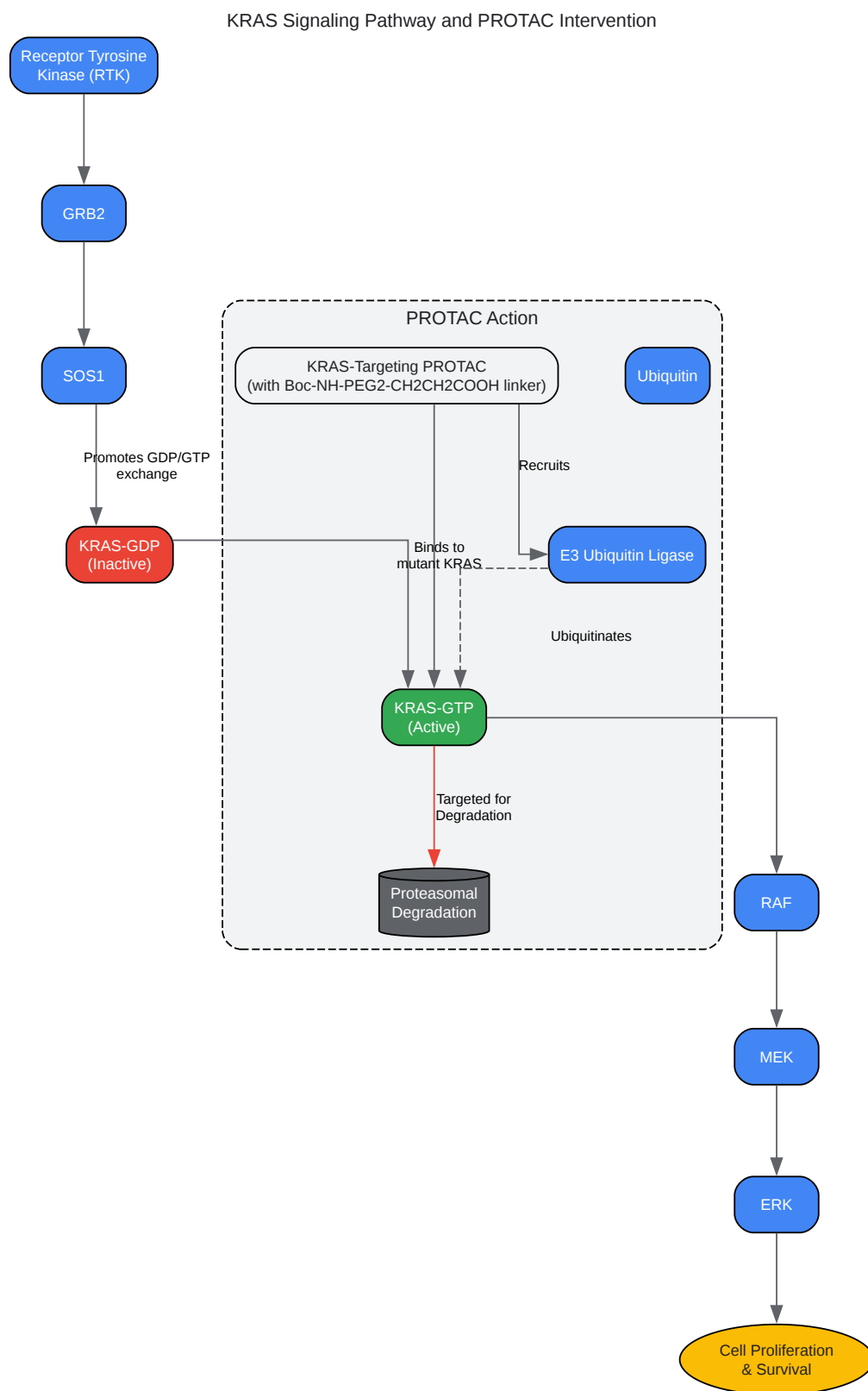
- **Antibody Reduction (for thiol conjugation):** The monoclonal antibody is partially reduced using a mild reducing agent like TCEP to expose reactive thiol groups from interchain disulfide bonds.
- **Conjugation Reaction:** The maleimide-activated drug-linker is added to the reduced antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR). The reaction is typically carried out in a buffered solution at a controlled pH and temperature.
- **Purification:** The resulting ADC is purified using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug-linker and aggregated antibody.
- **Characterization:** The purified ADC is characterized to determine the DAR, purity, and binding affinity.

Signaling Pathways and Experimental Workflows

The utility of **Boc-NH-PEG2-CH₂CH₂COOH** is best illustrated through its role in creating molecules that modulate specific cellular signaling pathways.

Targeting the KRAS Signaling Pathway with a PROTAC

Mutations in the KRAS gene are prevalent in many cancers, leading to constitutive activation of downstream signaling pathways like the MAPK pathway, which promotes cell proliferation and survival. PROTACs can be designed to target and degrade mutant KRAS proteins.



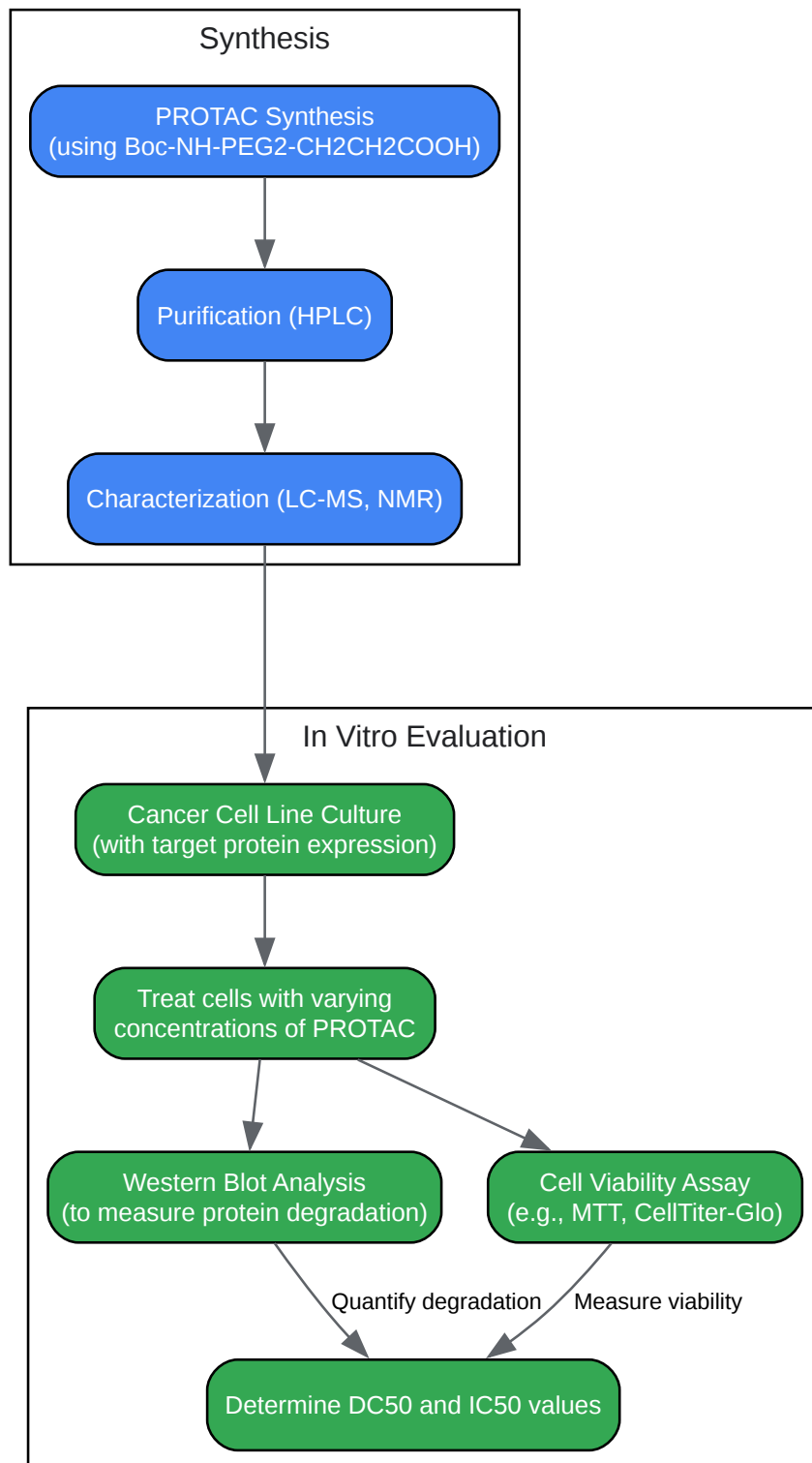
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Caption: PROTAC-mediated degradation of oncogenic KRAS.

Experimental Workflow for PROTAC Efficacy Evaluation

A typical workflow to assess the efficacy of a newly synthesized PROTAC involves a series of in vitro assays.

Experimental Workflow for PROTAC Evaluation

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Caption: Workflow for synthesizing and evaluating a PROTAC.

Conclusion

Boc-NH-PEG2-CH₂CH₂COOH is a fundamental building block in the development of sophisticated therapeutics. Its well-defined structure and versatile reactivity enable the synthesis of highly effective PROTACs and ADCs. A thorough understanding of its chemical properties and the application of robust experimental protocols are essential for harnessing its full potential in the design of next-generation targeted therapies. The continued exploration of this and similar linkers will undoubtedly pave the way for new and improved treatments for a wide range of diseases.

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References

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